molecular formula C19H10Cl2O5 B2626646 4-(6,8-Dichloro-2-oxochromen-3-yl)-7-hydroxy-8-methylchromen-2-one CAS No. 859663-58-4

4-(6,8-Dichloro-2-oxochromen-3-yl)-7-hydroxy-8-methylchromen-2-one

Cat. No. B2626646
CAS RN: 859663-58-4
M. Wt: 389.18
InChI Key: LLCKNYVFVAMTNR-UHFFFAOYSA-N
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Description

The compound “4-(6,8-Dichloro-2-oxochromen-3-yl)-7-hydroxy-8-methylchromen-2-one” is a chemical compound with a molecular formula of C16H17Cl2N2O3 . It is related to the class of compounds known as coumarins, which are characterized by a fused benzene and alpha-pyrone ring system .


Molecular Structure Analysis

The molecular structure of this compound includes a chromen-3-yl group, which is a bicyclic system consisting of a benzene ring fused to a heterocyclic pyrone ring . The compound also contains two chlorine atoms, a hydroxy group, and a methyl group .


Chemical Reactions Analysis

While specific chemical reactions involving “4-(6,8-Dichloro-2-oxochromen-3-yl)-7-hydroxy-8-methylchromen-2-one” are not available, coumarin derivatives have been studied for their inhibitory effects on monoamine oxidase B (MAO-B), an enzyme that catalyzes the deamination of monoamines such as neurotransmitters dopamine and norepinephrine .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 390.220 g/mol . It has a complexity of 615, a rotatable bond count of 3, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 5 . Its topological polar surface area is 80.6, and it has a heavy atom count of 26 .

properties

IUPAC Name

4-(6,8-dichloro-2-oxochromen-3-yl)-7-hydroxy-8-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10Cl2O5/c1-8-15(22)3-2-11-12(7-16(23)25-17(8)11)13-5-9-4-10(20)6-14(21)18(9)26-19(13)24/h2-7,22H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLCKNYVFVAMTNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC4=CC(=CC(=C4OC3=O)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10Cl2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6,8-Dichloro-2-oxochromen-3-yl)-7-hydroxy-8-methylchromen-2-one

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